molecular formula C12H9ClN2O2 B13140092 2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid

2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid

Katalognummer: B13140092
Molekulargewicht: 248.66 g/mol
InChI-Schlüssel: PQQYWFUFDUTEGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two pyridine rings and a chloro substituent, making it a valuable intermediate in various chemical syntheses. It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of enzymes involved in inflammation or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid is unique due to its dual pyridine ring structure and the presence of both a chloro substituent and an acetic acid moiety. This combination of features makes it a versatile intermediate in various chemical syntheses and enhances its potential in pharmaceutical development .

Eigenschaften

Molekularformel

C12H9ClN2O2

Molekulargewicht

248.66 g/mol

IUPAC-Name

2-(2-chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid

InChI

InChI=1S/C12H9ClN2O2/c13-11-5-9(6-12(16)17)10(7-15-11)8-1-3-14-4-2-8/h1-5,7H,6H2,(H,16,17)

InChI-Schlüssel

PQQYWFUFDUTEGU-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=CN=C(C=C2CC(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.